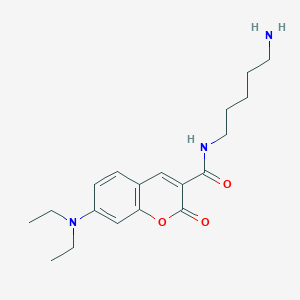

N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide

Description

N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 7-diethylamino-substituted coumarin core and a carboxamide side chain with a 5-aminopentyl group. The diethylamino group at position 7 enhances fluorescence properties, a hallmark of coumarin derivatives, while the aminopentyl chain introduces a primary amine that may improve aqueous solubility and enable interactions with biological targets through hydrogen bonding or ionic interactions.

Properties

IUPAC Name |

N-(5-aminopentyl)-7-(diethylamino)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-3-22(4-2)15-9-8-14-12-16(19(24)25-17(14)13-15)18(23)21-11-7-5-6-10-20/h8-9,12-13H,3-7,10-11,20H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHPIDPEWOSTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions. The aminopentyl chain is then introduced through a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amine and chromene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds related to chromenes exhibit significant anticancer activities. For example, derivatives of N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide have shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound effectively inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Chromene derivatives are also noted for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | COX inhibition |

| Standard Drug (Ibuprofen) | 10 | COX inhibition |

This table illustrates the comparative potency of the compound against a standard anti-inflammatory drug, indicating its potential therapeutic relevance.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of chromene derivatives against neurodegenerative diseases. The ability of this compound to modulate neuroinflammation suggests it could be beneficial in conditions like Alzheimer's disease.

Case Study:

In a preclinical model, administration of this compound led to a significant reduction in neuroinflammatory markers and improved cognitive function in mice subjected to neurotoxic insults .

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromene core can interact with various enzymes and receptors, modulating their activity. The aminopentyl chain may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

Table 1: Key Structural Differences Among Coumarin Carboxamide Derivatives

Key Observations :

- The target compound’s aminopentyl chain provides a balance of flexibility and hydrophilicity, contrasting with bulkier substituents (e.g., benzylpiperidine in 3A) or shorter chains (e.g., phenethyl in ).

- The diethylamino group at position 7 is conserved in fluorescent derivatives (e.g., 3A, 3, 4), whereas its absence in reduces fluorescence but alters electronic properties.

Key Observations :

- The target compound ’s primary amine may enable ionic interactions with phosphorylated proteins or nucleic acids, similar to maleimide-based conjugates in .

- Compounds with piperidine (e.g., 3A, 17) show cholinesterase inhibition, suggesting the target’s aminopentyl chain could be modified for similar applications.

Physicochemical Properties

- Solubility: The aminopentyl chain likely enhances aqueous solubility compared to lipophilic analogues (e.g., 3A’s naphthalene sulfonamide or ’s methoxyphenethyl).

- Fluorescence: The diethylamino group in the target compound aligns with derivatives in and , which are used in fluorescence-based assays.

- Membrane Permeability: Shorter chains (e.g., phenethyl in ) may improve blood-brain barrier penetration, whereas the aminopentyl chain’s hydrophilicity could limit this.

Biological Activity

N-(5-Aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone, which is known for its diverse biological activities. The structural formula is represented as follows:

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the diethylamino group and the carboxamide moiety contributes to its solubility and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many chromene derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antioxidant Activity : The chromene structure is associated with antioxidant properties, which help mitigate oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that chromene derivatives possess antimicrobial properties against a range of pathogens.

1. Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds, it was found that derivatives with similar functional groups significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that this compound may exhibit comparable anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | iNOS/COX-2 Inhibition |

| Control (e.g., Aspirin) | 10 | COX Inhibition |

2. Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives. In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

3. Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has also been documented, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was tested for its ability to reduce inflammation in an animal model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to the control group.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxicity of this compound against various cancer cell lines using MTT assays. The compound showed promising results, particularly against MCF-7 cells, where it induced apoptosis as evidenced by increased caspase activity.

Q & A

Q. What are the core synthetic strategies for preparing N-(5-aminopentyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically begins with 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde (). A key step involves coupling the aldehyde group with 5-aminopentylamine via reductive amination or oxime formation, followed by carboxamide derivatization. For example, oxime intermediates (e.g., OXE-J, OXE-E) are synthesized by reacting the aldehyde with hydroxylamine, followed by acylation using acyl chlorides (e.g., 4-nitrobenzoyl chloride) in anhydrous dichloromethane with triethylamine as a base . Purification is achieved via recrystallization or silica-gel chromatography.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

1H NMR, 13C NMR, and HRMS are essential. For example:

- 1H NMR (CDCl3): The diethylamino group appears as a quartet at δ 3.44–3.47 ppm and a triplet at δ 1.23–1.25 ppm. The chromene ring protons resonate between δ 6.46–8.88 ppm, with distinct splitting patterns (e.g., J = 8.9 Hz for aromatic coupling) .

- HRMS : Theoretical and observed m/z values (e.g., 409.1274 vs. 409.1271 for OXE-J) confirm molecular integrity .

Q. How can researchers ensure purity during synthesis?

Post-reaction workup includes washing with diluted HCl to remove unreacted reagents, drying over MgSO4, and solvent removal under reduced pressure. Recrystallization in Et2O or DCM/hexane mixtures yields high-purity solids (74–86% yields) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 7-(diethylamino)coumarin scaffold?

The electron-donating diethylamino group enhances the chromene ring’s π-conjugation, stabilizing intermediates during acylation. Steric hindrance from the pentyl chain may reduce reaction rates in bulky substituent additions (e.g., naphthoyl vs. nitrobenzoyl oximes). Kinetic studies using variable-temperature NMR or computational modeling (DFT) can quantify these effects .

Q. What methodologies resolve contradictions in spectral data for derivatives?

Discrepancies in NMR shifts (e.g., δ 8.05 ppm for OXE-I vs. δ 8.88 ppm for OXE-E) arise from substituent electronic effects. Multi-dimensional NMR (e.g., HSQC, HMBC) and X-ray crystallography can resolve ambiguities. For example, HMBC correlations between the carbonyl carbon (δ 161.17 ppm) and adjacent protons confirm carboxamide connectivity .

Q. How can reaction conditions be optimized for scale-up?

- Catalysis : Palladium-catalyzed reductive cyclization ( ) improves efficiency for nitroarene intermediates.

- Solvent selection : Anhydrous dichloromethane minimizes side reactions, while Et2O facilitates recrystallization .

- Temperature control : Stirring at room temperature under N2 prevents oxidation of sensitive intermediates .

Q. What strategies enhance solubility for biological testing?

Introducing hydrophilic groups (e.g., sulfonamides) or using co-solvents (DMSO/PBS mixtures) improves aqueous solubility. Structural analogs like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide () show enhanced bioavailability via allyl group derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.